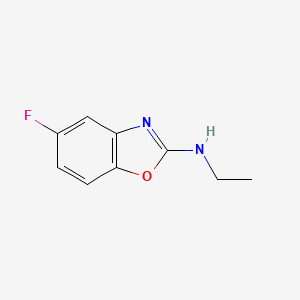
(Thiophen-2-ylmethyl)(thiophen-3-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Thiophen-2-ylmethyl)(thiophen-3-ylmethyl)amine is an organic compound that features two thiophene rings attached to a central amine group Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Thiophen-2-ylmethyl)(thiophen-3-ylmethyl)amine typically involves the reaction of thiophene derivatives with amines. One common method is the reductive amination of thiophene-2-carboxaldehyde and thiophene-3-carboxaldehyde with an amine source under catalytic hydrogenation conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for the introduction of various functional groups. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed:
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Thiol derivatives
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes
Scientific Research Applications
(Thiophen-2-ylmethyl)(thiophen-3-ylmethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of (Thiophen-2-ylmethyl)(thiophen-3-ylmethyl)amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Thiophene: The parent compound, a simple sulfur-containing heterocycle.
Thiophene-2-carboxaldehyde: A precursor in the synthesis of (Thiophen-2-ylmethyl)(thiophen-3-ylmethyl)amine.
Thiophene-3-carboxaldehyde: Another precursor used in its synthesis.
Thiopropamine: A stimulant drug where the phenyl ring of amphetamine is replaced by thiophene.
Uniqueness: this compound is unique due to the presence of two thiophene rings attached to a central amine group, which imparts distinct electronic and steric properties
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in scientific and industrial domains.
Properties
Molecular Formula |
C10H11NS2 |
|---|---|
Molecular Weight |
209.3 g/mol |
IUPAC Name |
1-thiophen-3-yl-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C10H11NS2/c1-2-10(13-4-1)7-11-6-9-3-5-12-8-9/h1-5,8,11H,6-7H2 |
InChI Key |
MXKWGZGTQFVEOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B13296121.png)
![2-Ethylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13296123.png)


![1-{[(Benzyloxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid](/img/structure/B13296153.png)

![5-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13296163.png)

![2-ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13296176.png)

![4-[(Trimethylsilyl)methyl]oxane-4-carbaldehyde](/img/structure/B13296190.png)

![7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13296194.png)

